7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Description
Properties
IUPAC Name |
7-(chloromethyl)-2-ethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3OS/c1-2-6-11-12-7(13)3-5(4-9)10-8(12)14-6/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOANKRIPGZQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=O)C=C(N=C2S1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427872 | |
| Record name | 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869634-07-1 | |
| Record name | 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can be achieved through a one-pot method involving the combination of [3 + 3] cycloaddition, reduction, and deamination reactions . This method is efficient and allows for the synthesis of various derivatives by modifying the substituents on the thiadiazole and pyrimidine rings.
Industrial Production Methods
Industrial production of this compound typically involves the use of microwave-assisted multi-component reactions under solvent-free conditions . This green chemistry approach not only enhances the reaction efficiency but also minimizes the environmental impact by reducing the use of hazardous solvents.
Chemical Reactions Analysis
Types of Reactions
7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by various nucleophiles such as piperidine and morpholine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include piperidine and morpholine, which replace the chlorine atom in the chloromethyl group.
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from substitution reactions include derivatives where the chloromethyl group is replaced by other functional groups, leading to a variety of substituted thiadiazolo-pyrimidines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the thiadiazole structure can enhance antibacterial and antifungal activities. A notable example includes the synthesis of derivatives that demonstrated potent activity against various pathogens, suggesting that 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one may serve as a scaffold for developing new antimicrobial agents .
Anticancer Potential
The compound has been investigated for its antiproliferative effects on cancer cell lines. In vitro studies have shown that certain derivatives possess the ability to inhibit cell growth in various cancer types, including lung and colorectal cancers. This suggests that further exploration of its structure-activity relationship could lead to novel anticancer therapies .
Agricultural Science
Pesticidal Properties
The compound's bioactive nature makes it a candidate for use in agrochemicals. Research has highlighted its potential as a pesticide due to its effectiveness against certain plant pathogens and pests. The chloromethyl group enhances its reactivity, which may contribute to its efficacy in agricultural applications .
Materials Science
Polymer Synthesis
this compound can be utilized in the synthesis of functional polymers. Its reactive chloromethyl group allows for incorporation into polymer chains, potentially leading to materials with enhanced properties such as increased thermal stability or improved mechanical strength .
Case Study 1: Antimicrobial Efficacy
A study published in the European Journal of Medicinal Chemistry evaluated several thiadiazole derivatives for their antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the chloromethyl position significantly influenced activity levels, with some compounds achieving MIC values lower than standard antibiotics .
Case Study 2: Anticancer Activity
In a study focused on cancer therapeutics, derivatives of this compound were tested against A549 (lung cancer) and HCT116 (colon cancer) cell lines. The results showed a dose-dependent inhibition of cell proliferation, highlighting the compound's potential as a lead structure for further anticancer drug development .
Mechanism of Action
The mechanism of action of 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The exact molecular pathways and targets are still under investigation, but the compound’s ability to form stable covalent bonds is a key aspect of its biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Positions 2 and 7
The biological and chemical properties of thiadiazolo-pyrimidinones are highly sensitive to substituent patterns. Key comparisons include:
Table 1: Substituent Effects on Activity and Reactivity
Key Observations :
- Chloromethyl Group : The chloromethyl group at position 7 in the target compound enhances reactivity, making it suitable for synthesizing fused heterocycles (e.g., benzofuro-thiazolopyrimidines via Thorpe-Ziegler isomerization) .
- Ethyl vs.
- Phenyl at Position 7 : Derivatives with phenyl groups (e.g., compound 8j) exhibit superior biofilm dispersal activity, suggesting that electron-rich aromatic groups enhance target binding .
Core Heterocycle Modifications
Replacing the thiadiazole ring with other heterocycles significantly alters bioactivity:
Table 2: Impact of Heterocycle Core on Bioactivity
Key Observations :
- Thiadiazole vs. Oxadiazole : Oxadiazolo hybrids demonstrate stronger anti-cancer activity, likely due to improved electronic interactions with cellular targets .
- Thiazolo Derivatives: Thiazolo-pyrimidinones are less effective in biofilm inhibition compared to thiadiazolo analogs, highlighting the importance of sulfur atom positioning .
Key Observations :
Biological Activity
7-(Chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound with significant biological activities, particularly in the field of cancer research. Its unique structure allows it to interact with various biological targets, making it a subject of interest for pharmaceutical applications.
- Molecular Formula : C8H8ClN3OS
- Molecular Weight : 229.68 g/mol
- CAS Number : 869634-07-1
This compound features a thiadiazole ring fused with a pyrimidine structure, which is known to contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of thiadiazolo-pyrimidines demonstrate significant cytotoxic effects against various cancer cell lines.
- Inhibition of Cell Growth : The compound has been associated with the modulation of cell growth and apoptosis pathways.
Antitumor Activity
A study evaluated the antitumor activity of several thiadiazolo-pyrimidine derivatives against human cancer cell lines such as HCT116 (colon cancer) and HepG2 (liver cancer). The results indicated that:
- Cytotoxicity : Most compounds exhibited good to potent cytotoxic activities, with some derivatives showing higher efficacy than established chemotherapeutics like doxorubicin .
Table 1: Antitumor Activity of Thiadiazolo-Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| 7-(Chloromethyl)-2-ethyl | HCT116 | 15.2 | Moderate cytotoxicity |
| Similar Derivative A | HepG2 | 12.5 | Higher efficacy than doxorubicin |
| Similar Derivative B | HCT116 | 10.0 | Comparable to standard treatments |
The mechanism by which this compound exerts its effects involves:
- Inhibition of Kinases : Some studies suggest that this compound may inhibit specific kinases involved in cell proliferation and survival pathways .
- Induction of Apoptosis : It may promote apoptosis in tumor cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins like Bcl-2 .
Case Studies and Research Findings
- Synthesis and Evaluation : A comprehensive study synthesized various thiadiazolo-pyrimidine derivatives and evaluated their biological activity. The findings indicated that modifications on the thiadiazole ring significantly impacted their cytotoxicity and selectivity toward cancer cells .
- Self-Assembly and Crystallization : Research highlighted the self-assembly properties of these compounds in crystalline phases, which could influence their biological interactions and efficacy .
Q & A
Q. What are the common synthetic routes for 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one?
The compound is typically synthesized via multi-step reactions starting from thiadiazole and pyrimidine precursors. A modular approach involves cyclization of 2-aminothiadiazole derivatives with electrophilic reagents like ethyl acetoacetate in polyphosphoric acid (PPA) . Modern methods include ultrasound-promoted one-pot synthesis, which condenses aldehydes, 4-chlorophenyl-2-aminothiadiazole, and malononitrile in ethanol with sodium hydroxide as a catalyst. This method achieves high yields (75–88%) under optimized conditions (80°C, 20% amplitude ultrasound irradiation for 1–2 hours) . Thorpe-Ziegler isomerization is also employed to generate intermediates for fused heterocycles .
Q. How is the structural characterization of this compound performed?
Structural elucidation relies on spectroscopic and crystallographic techniques:
- IR spectroscopy identifies functional groups (e.g., C=O at ~1660 cm⁻¹, C=N at ~1620 cm⁻¹) .
- NMR (¹H and ¹³C) confirms proton environments and carbon frameworks, such as aromatic protons (δ 7.2–8.3 ppm) and quaternary carbons .
- Mass spectrometry verifies molecular ions (e.g., m/z 414 for nitro-substituted derivatives) .
- Single-crystal X-ray diffraction resolves absolute configurations, as demonstrated for related thiadiazolo[3,2-a]pyrimidin-4-ium derivatives .
Q. What preliminary biological activities have been reported for this compound?
Initial screenings highlight:
- Antimicrobial activity : Derivatives exhibit inhibition against Staphylococcus aureus and Escherichia coli via disk diffusion assays (MIC values: 4–32 µg/mL) .
- Xanthine oxidase inhibition : Substituted analogs show IC₅₀ values <10 µM, suggesting potential for gout treatment .
- αIIbβ3 receptor antagonism : Structural analogs like RUC-1 block platelet aggregation (IC₅₀ ~1 µM) by targeting integrin receptors .
Advanced Research Questions
Q. How can reaction yields be optimized in ultrasound-assisted synthesis?
Key parameters include:
- Catalyst concentration : Sodium hydroxide (0.1–0.2 eq) enhances cyclization efficiency .
- Solvent choice : Ethanol improves solubility of intermediates compared to polar aprotic solvents .
- Ultrasound parameters : Irradiation at 20% amplitude reduces reaction time from 9 hours (reflux) to 1–2 hours .
- Temperature control : Maintaining 80°C prevents side reactions like decomposition of malononitrile .
Q. What structural modifications enhance αIIbβ3 receptor antagonism?
Structure-activity relationship (SAR) studies reveal:
- Piperazine domain : The secondary amine is critical for binding αIIb Asp224; substitutions (e.g., morpholine, N-methylpiperazine) abolish activity .
- Core substitutions : Fluorine at the 2-position retains potency, while bulkier groups (e.g., ethyl) reduce affinity .
- Heterocycle optimization : 7-(Chloromethyl) groups improve solubility without disrupting receptor interactions .
Q. How can computational methods predict bioactivity and binding modes?
- Molecular docking : Models interactions with targets like xanthine oxidase or αIIbβ3 using crystallographic data (e.g., PDB IDs from receptor-ligand complexes) .
- QSAR models : Correlate electronic parameters (e.g., Hammett constants) with inhibitory activity for rational design .
- DFT calculations : Assess stability of tautomeric forms and charge distribution in the thiadiazolo-pyrimidine core .
Q. How to resolve contradictory data in enzyme inhibition studies?
- Assay standardization : Use consistent enzyme sources (e.g., recombinant human dipeptidyl peptidase-4 vs. bacterial analogs) .
- Orthogonal assays : Combine colorimetric (e.g., nitroblue tetrazolium for xanthine oxidase) and fluorogenic substrates to confirm activity .
- Control experiments : Include known inhibitors (e.g., allopurinol for xanthine oxidase) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
